2-(2-Chlorocyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorocyclohexyl)ethan-1-amine is an organic compound characterized by a cyclohexyl ring substituted with a chlorine atom and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Cyclohexanol: The compound can be synthesized by chlorinating cyclohexanol to produce 2-chlorocyclohexanol, followed by amination to introduce the ethan-1-amine group.
Reductive Amination: Another method involves the reductive amination of 2-chlorocyclohexanone with ethan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale chlorination and amination processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol derivatives.
Reduction: Cyclohexylamine, cyclohexanol derivatives.
Substitution: Cyclohexanol, cyclohexylamine derivatives.
Scientific Research Applications
2-(2-Chlorocyclohexyl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chlorocyclohexyl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Cyclohexylamine
2-Chlorocyclohexanol
2-Chloroethylamine
This comprehensive overview highlights the significance of 2-(2-Chlorocyclohexyl)ethan-1-amine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
CAS No. |
90325-92-1 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
2-(2-chlorocyclohexyl)ethanamine |
InChI |
InChI=1S/C8H16ClN/c9-8-4-2-1-3-7(8)5-6-10/h7-8H,1-6,10H2 |
InChI Key |
NFNYPWPUGNRIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.